4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of various pharmaceutical agents, including the antidiabetic drug rosiglitazone. This compound features a benzaldehyde functional group and a pyridine moiety, which contribute to its chemical reactivity and biological activity.
Source: The compound is derived from the reaction of 2-((Methyl-d3)-2-pyridinylamino)ethanol with 4-fluorobenzaldehyde, utilizing dimethylformamide as a solvent under controlled conditions to yield high purity products .
Classification: It belongs to the class of organic compounds known as aldehydes and amines, characterized by the presence of both functional groups in its structure.
The synthesis of 4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde can be achieved through several methods, with one notable approach outlined in patent literature. This method involves:
The molecular structure of 4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde can be represented as follows:
4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde primarily involves its role as a reactive intermediate in biological systems. It can interact with various molecular targets, leading to:
Data supporting these actions can be derived from studies focusing on its effects on cellular pathways involved in metabolism and oxidative stress response .
Relevant data include melting point, boiling point, and spectral data (NMR, IR) which characterize its functional groups and confirm identity.
4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde has several scientific applications:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry.
The compound is formally identified by the IUPAC name 4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]benzaldehyde, reflecting its deuterated methyl group and core structure. This nomenclature specifies: (i) the benzaldehyde moiety at the 4-position, (ii) the ethoxy linker with a tertiary amine, and (iii) the N-methyl-d₃-pyridinyl group. The Chemical Abstracts Service (CAS) registry system lists two distinct CAS numbers for this compound: 64693-20-5 (non-specific deuteration) and 1189982-66-8 (indicating precise deuterium substitution at the methyl group) [1] [2].
Table 1: Synonyms and Registry Identifiers
Synonym | Registry Number |
---|---|
4-[2-((Methyl-d₃)-2-pyridinylamino)ethoxy]benzaldehyde | 1189982-66-8 |
4-[2-(N-(Methyl-d₃)-N-(2-pyridyl)amino]ethoxy]benzaldehyde | 64693-20-5 |
4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]benzaldehyde | 1189982-66-8 |
4-(2-((Methyl-d₃)(pyridin-2-yl)amino)ethoxy)benzaldehyde | 1189982-66-8 |
The nomenclature discrepancies arise from historical naming conventions and evolving CAS registration protocols. The deuterated methyl group is consistently specified in all synonyms, ensuring unambiguous identification in pharmacological research [2] [8].
The molecular formula for the deuterated compound is C₁₅H₁₃D₃N₂O₂, with an exact molecular mass of 259.32 g/mol. Deuterium substitution occurs exclusively at the methyl group (–CD₃) attached to the tertiary amine nitrogen, replacing all three hydrogen atoms. This isotopic labeling alters physical properties including:
Table 2: Molecular Parameters of Deuterated vs. Non-Deuterated Forms
Parameter | Deuterated (C₁₅H₁₃D₃N₂O₂) | Non-Deuterated (C₁₅H₁₆N₂O₂) |
---|---|---|
Molecular Weight | 259.32 g/mol | 256.30 g/mol |
Mass Spectra Signature | m/z 259 (M⁺), 262 (M+3) | m/z 256 (M⁺) |
Metabolic Stability | Enhanced (reduced first-pass) | Standard |
Typical Application | Tracer for pharmacokinetic studies | Synthetic intermediate |
The deuterium labeling primarily serves to retard hepatic metabolism by cytochrome P450 enzymes, as demonstrated in studies of thiazolidinedione anti-diabetic drugs where this compound acts as a synthetic precursor. This kinetic isotope effect (KIE) prolongs the half-life of deuterated drug metabolites, enabling precise tracking in biological systems [2] [8].
The molecule features three rotatable bonds that govern its conformational dynamics: (i) the pyridinyl-N–C(methyl-d₃) bond, (ii) the N–CH₂ bond of the ethoxy linker, and (iii) the O–CH₂ bond adjacent to the benzaldehyde ring. Computational modeling (DFT: B3LYP/6-31G*) reveals:
Table 3: Key Conformational Parameters
Structural Feature | Computational Value | Experimental Evidence |
---|---|---|
Pyridine-benzaldehyde dihedral | 85° (energy minimum) | Correlated via NMR coupling constants |
N–CH₂–CH₂–O torsion angle | 180° (anti) / 60° (gauche) | IR/Raman spectroscopy |
C=O⋯N(pyridine) distance | 4.8 Å (minimum) | X-ray crystallography (analogues) |
Rotational barrier (–CD₃) | 8.2 kJ/mol (ΔG‡) | Dynamic NMR spectroscopy |
The ethoxy linker adopts a predominantly anti conformation (180° torsion) in crystalline states but samples gauche (60°) conformers in solution. Substituents on the piperidine ring in structural analogues (e.g., 4-(2-(2-methylpiperidin-1-yl)ethoxy)benzaldehyde) demonstrate how bulky groups constrain conformational flexibility [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: